molecular formula C22H16BrN3O2S B270037 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Número de catálogo B270037
Peso molecular: 466.4 g/mol
Clave InChI: PHVIURQTBIPFDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of oxadiazole derivatives.

Mecanismo De Acción

The exact mechanism of action of BPO-27 is not fully understood, but studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways involved in cancer progression. BPO-27's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPO-27 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. It has also been shown to be stable under physiological conditions, which is a desirable characteristic for a potential drug candidate. Additionally, BPO-27 exhibits good solubility in water, which is important for its potential use as a drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BPO-27 in lab experiments is its potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. Additionally, its low toxicity and stability make it a safe and reliable compound for use in experiments. However, one limitation of using BPO-27 is its limited availability, which may hinder its widespread use in research.

Direcciones Futuras

There are several future directions for research on BPO-27. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its anticancer, antimicrobial, and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of BPO-27 and make it more widely available for research. Additionally, further studies are needed to evaluate the efficacy of BPO-27 in animal models and to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
In conclusion, BPO-27 is a promising compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory therapy. Its stable and low-toxicity properties make it a safe and reliable compound for use in research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.

Métodos De Síntesis

The synthesis of BPO-27 involves the reaction of 3-bromophenylhydrazine with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and copper powder. The resulting product is then treated with sulfur to obtain BPO-27.

Aplicaciones Científicas De Investigación

BPO-27 has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. Studies have shown that BPO-27 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, BPO-27 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Propiedades

Nombre del producto

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Fórmula molecular

C22H16BrN3O2S

Peso molecular

466.4 g/mol

Nombre IUPAC

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C22H16BrN3O2S/c23-17-9-7-8-16(14-17)21-24-25-22(28-21)29-15-20(27)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2

Clave InChI

PHVIURQTBIPFDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

SMILES canónico

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.